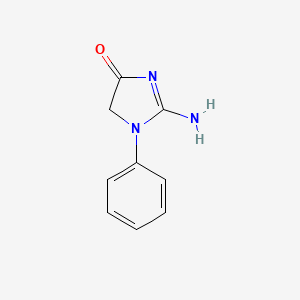
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone: is a synthetic organic compound that belongs to the class of carbostyril derivatives It is characterized by the presence of a chloropropoxy group attached to the 5-position of the carbostyril core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydrocarbostyril.
Chloropropylation: The 3,4-dihydrocarbostyril is then reacted with 1-bromo-3-chloropropane in the presence of a base such as cesium carbonate to introduce the chloropropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloropropoxy group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbostyril derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound can form stable complexes with target proteins, thereby modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloropropoxy)picolinic acid
- 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine
- (3-Chloropropyl)trimethoxysilane
Uniqueness
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone stands out due to its unique structural features and versatile reactivity. Unlike its analogs, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-7-2-8-16-11-4-1-3-10-9(11)5-6-12(15)14-10/h1,3-4H,2,5-8H2,(H,14,15) |
InChI Key |
JHWVAWUKMRXHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8374655.png)








![Methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid](/img/structure/B8374723.png)
![[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol](/img/structure/B8374730.png)

![Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B8374745.png)
